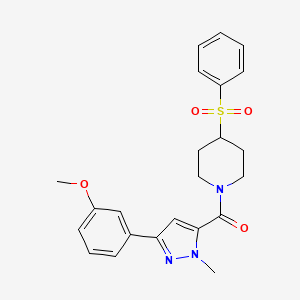
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a complex organic molecule that features a pyrazole ring, a piperidine ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group on the phenyl ring can be done using methanol and a suitable catalyst.
Sulfonylation: The phenylsulfonyl group can be introduced via sulfonyl chloride in the presence of a base.
Piperidine ring formation: This involves the cyclization of an appropriate amine with a carbonyl compound.
Final coupling: The final step involves coupling the pyrazole and piperidine derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can act as a pharmacophore, binding to specific sites on proteins, while the piperidine ring can enhance the compound’s bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: can be compared with other pyrazole and piperidine derivatives.
This compound: is unique due to the specific combination of functional groups, which may confer unique biological activity and chemical reactivity.
Uniqueness
The uniqueness of This compound lies in its potential to interact with multiple biological targets and its versatility in chemical synthesis, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-25-22(16-21(24-25)17-7-6-8-18(15-17)30-2)23(27)26-13-11-20(12-14-26)31(28,29)19-9-4-3-5-10-19/h3-10,15-16,20H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDAWLDKDBZPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,5-Dichloroanilino)methyl]benzenol](/img/structure/B2815812.png)

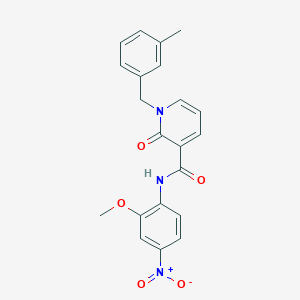
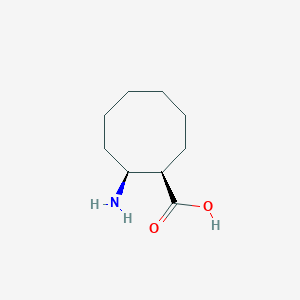
![(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2815817.png)
![N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2815819.png)
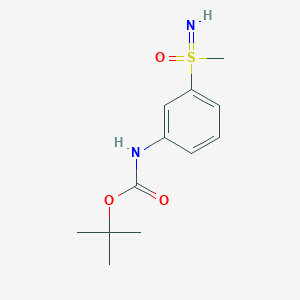
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2815823.png)

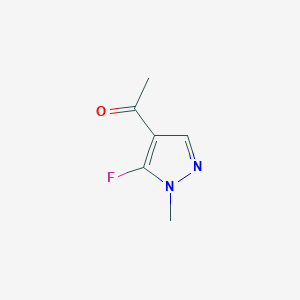
![benzyl N-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2815827.png)
![(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2815830.png)
![3-(2,5-Dimethylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2815831.png)

